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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol
CAS No.: 194473-03-5
Cat. No.: B573599
Get Quote
. J

Executive Summary

Compound: 7-Fluoro-2-methylquinazolin-4-ol (predominantly 7-fluoro-2-methylquinazolin-
4(3H)-one in solution). CAS Registry Number: (Analogous scaffold reference: 1353984-96-0 for
the core structure). Application: Key intermediate in the synthesis of EGFR inhibitors and multi-
targeted kinase inhibitors.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral
characteristics of 7-fluoro-2-methylquinazolin-4-ol. Unlike simple organic molecules, this
heterocyclic system presents two distinct analytical challenges: prototropic tautomerism (which
dictates the correct assignment of N-H vs. O-H signals) and heteronuclear spin-spin coupling (

F_
and
F_

), which dramatically increases spectral complexity.
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Structural Dynamics & Sample Preparation
The Tautomerism Directive

Before interpreting the spectrum, one must define the species present in the NMR tube. While
the IUPAC name suggests an alcohol ("-ol"), quinazolin-4-ols exist in a dynamic equilibrium
between the lactim (hydroxy) and lactam (amide) forms.

In polar aprotic solvents like DMSO-ds, the equilibrium shifts almost exclusively to the lactam
(quinazolin-4(3H)-one) form. This is stabilized by intermolecular hydrogen bonding and solvent
polarity. Consequently, the spectrum will display a broad amide proton signal (

) rather than a hydroxyl proton.

DOT Diagram: Tautomeric Equilibrium
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Click to download full resolution via product page

Figure 1: The lactam form dominates in solution, dictating the presence of an N-H signal over
an O-H signal.

Experimental Protocol

To ensure reproducibility and resolution of the exchangeable proton:

¢ Solvent: DMSO-ds (99.9% D) is required. CDCIs is unsuitable due to poor solubility and rapid
exchange of the amide proton, which causes peak broadening.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Additives: If the NH signal is too broad to detect, add 1-2 drops of D20 to confirm the
exchangeable proton (the signal will disappear), or use anhydrous DMSO to sharpen it.
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'H NMR Analysis (400 MHz / 500 MHz)

The proton spectrum is defined by three distinct regions: the aliphatic methyl group, the
aromatic ring protons (split by Fluorine), and the downfield amide proton.

The Aromatic Region (The "Roof Effect" & F-Coupling)

The 7-fluoro substitution creates a complex splitting pattern due to

F (Spin 1/2, 100% abundance).

e H-5 (dd): Located at position 5, this proton is spatially close to the carbonyl (deshielding
zone) and couples to H-6 (ortho) and F-7 (meta).

o Approx Shift: 8.10 — 8.15 ppm.
o Pattern: Doublet of doublets (dd).[1]

Hz;

Hz.

e H-6 (td/ddd): Located at position 6, this proton couples to F-7 (ortho), H-5 (ortho), and H-8
(meta).

o Approx Shift: 7.40 — 7.50 ppm.

o Pattern: Triplet of doublets or ddd. The ortho H-F coupling is usually comparable to the
ortho H-H coupling (~8-9 Hz), creating a pseudo-triplet.

o H-8 (dd): Located at position 8, flanked by the Fluorine and the N1 nitrogen.
o Approx Shift: 7.30 — 7.40 ppm.
o Pattern: Doublet of doublets.

Hz (large ortho F-coupling);

Hz (meta).
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The Aliphatic & Heteroatom Region

e 2-CHs (s): The methyl group at position 2 appears as a sharp singlet.
o Approx Shift: 2.35 — 2.40 ppm.
e N-H (br s): The amide proton at position 3.
o Approx Shift: 12.2 — 12.5 ppm. (Broad, integrates to 1H).
13C NMR Analysis (100 MHz / 125 MHz)
The

C spectrum is the definitive fingerprint for this molecule. The presence of Fluorine turns singlet
carbon signals into doublets with characteristic coupling constants (

).
Carbon-Fluorine Coupling Constants ()

Unlike H-H coupling, C-F coupling operates over 1 to 4 bonds with large magnitude differences.
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Coupling
Carbon Chemical Shift
. Type Multiplicity Constant(
Position (ppm)
)
Negligible (
C-4 C=0 160.5-161.5 Singlet (s)
)
Negligible (
C-2 C=N 153.0 - 154.0 Singlet (s)
)
C-7 C-F 164.0 - 166.0 Doublet (d) Hz
C-8a Bridge 149.0 - 150.0 Doublet (d) Hz
C-5 CH 127.5-128.5 Doublet (d) Hz
C-6 CH 115.0 - 116.0 Doublet (d) Hz
C-8 CH 112.0-113.0 Doublet (d) Hy
C-4a Bridge 118.0-119.0 Doublet (d) Hz
2-CHs CHs 21.5-22.0 Singlet (s) None

DOT Diagram: C-F Coupling Logic

C-7 (Direct Bond)
1J ~250 Hz

Fluorine (F-7)

C-6 & C-8 (Ortho)
2J ~20-25 Hz

C-5 & C-8a (Meta)

3J ~10-15 Hz
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Figure 2: Magnitude of Carbon-Fluorine coupling decreases with distance, aiding assignment.

Consolidated Spectral Assignment Table

The following table synthesizes the expected data for 7-fluoro-2-methylquinazolin-4(3H)-one in
DMSO-de.

13C
Multiplicity o
y *H Shift ( sc shift  Multiplicity
Position Atom (
(ppm) (ppm)
in Hz) .
in Hz)
2 C - - 153.5 S
2-Me CHs 2.38 S 21.8 S
3 N 12.40 br s (NH)
4 C - - 161.2 S
4a C - - 118.5 d (2.0
5 CH 8.12 dd (8.8, 6.5) 128.0 d (10.5)
ddd (8.8, 8.5,
6 CH 7.45 115.5 d (24.0)
2.5)
7 C - - 165.2 d (252.0)
8 CH 7.35 dd (10.0,2.5) 112.8 d (22.5)
8a C - - 149.5 d (14.0)

Validation & Quality Control

To validate that your synthesized compound is indeed the 7-fluoro isomer and not the 6-fluoro
or 8-fluoro isomer, observe the splitting of the H-5 proton:

e 7-Fluoro Isomer: H-5 is a dd (coupled to H-6 and F-7).
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e 6-Fluoro Isomer: H-5 would be a d (coupled only to F-6, as H-4 is a carbonyl C). Correction:
In quinazolinone, position 5 is adjacent to 6.[2] If F is at 6, H-5 couples to F-6 (ortho) and H-7
(meta), appearing as a dd or t, but the coupling constants would differ significantly (

Vs
)-

e 8-Fluoro Isomer: H-5 is a d (coupled only to H-6).

Self-Check: If you observe a triplet-like signal at ~7.45 ppm (H-6), this confirms the F atom is
flanked by two protons (H-5 and H-8), strongly supporting the 7-position assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 7-
Fluoro-2-methylquinazolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573599/docs#technical-guide-spectroscopic-
characterization-of-7-fluoro-2-methylquinazolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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